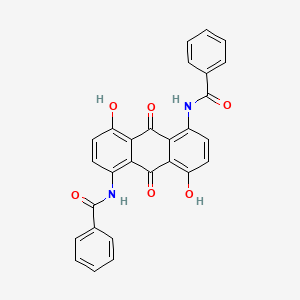
CID 78062303
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 78062303” is a chemical entity listed in the PubChem database. PubChem is a comprehensive resource for chemical information, providing details on the structure, properties, and biological activities of compounds. This compound is a unique compound with specific chemical and physical properties that make it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 78062303 involves several synthetic steps. The exact synthetic route and reaction conditions can vary depending on the desired purity and yield. Generally, the synthesis involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials.
Reaction Steps: The compound undergoes a series of chemical reactions, including Friedel-Craft reactions, amidation, reduction, and protection reactions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to increase efficiency and yield. Industrial production also involves stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
CID 78062303 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents and conditions used in these reactions include:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Organic solvents such as dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
CID 78062303 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of CID 78062303 involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to CID 78062303 can be identified using chemical databases such as PubChem. These compounds share structural similarities and may have comparable properties and applications.
Uniqueness
This compound is unique due to its specific chemical structure and properties. This uniqueness makes it valuable for certain applications where other compounds may not be as effective.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and wide range of applications make it an important subject of study in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
AlNb2 |
|---|---|
Molecular Weight |
212.7943 g/mol |
InChI |
InChI=1S/Al.2Nb |
InChI Key |
HALGXFGITUMYPP-UHFFFAOYSA-N |
Canonical SMILES |
[Al].[Nb].[Nb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


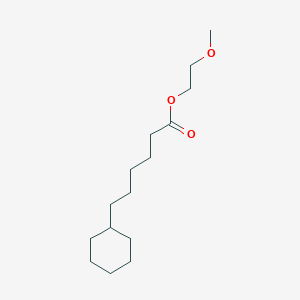
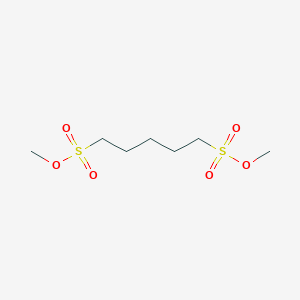
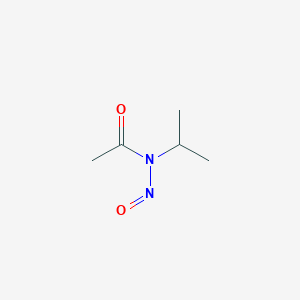
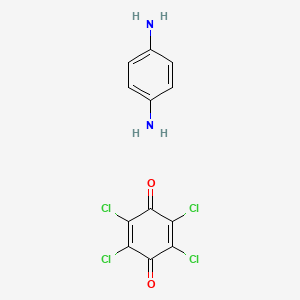
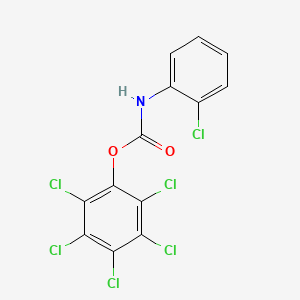
![3,4,6-Trichloro-2-[(2,3,5-trichloro-6-methoxyphenyl)methyl]phenol](/img/structure/B14731641.png)
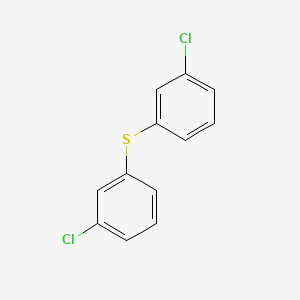

![1-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]-3-[(E)-(3,4-dimethoxyphenyl)methylideneamino]thiourea](/img/structure/B14731657.png)
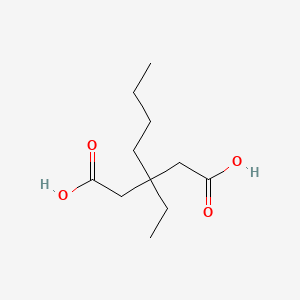
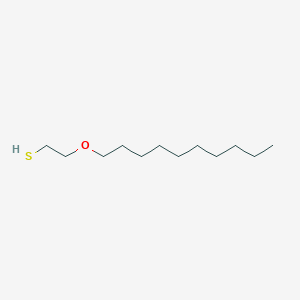
![3-{3-[4-(2-Chlorophenyl)piperazin-1-yl]propoxy}propanenitrile](/img/structure/B14731678.png)
![N-[[benzyl-[(5-methylthiophen-2-yl)methyl]carbamoyl]methyl]-4-fluoro-N-tert-butyl-benzamide](/img/structure/B14731684.png)
